molecular formula C17H14BrN5O B11202420 7-(3-Bromophenyl)-5-(4-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

7-(3-Bromophenyl)-5-(4-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

Cat. No.: B11202420
M. Wt: 384.2 g/mol
InChI Key: LETVDAWROJXYBG-UHFFFAOYSA-N
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Description

7-(3-Bromophenyl)-5-(4-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a tetrazolo[1,5-a]pyrimidine core substituted with bromophenyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Bromophenyl)-5-(4-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine typically involves the following steps:

    Formation of the Tetrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Bromophenyl and Methoxyphenyl Groups: These groups can be introduced via electrophilic aromatic substitution reactions using bromobenzene and methoxybenzene derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

7-(3-Bromophenyl)-5-(4-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of 7-(3-Bromophenyl)-5-(4-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromine atom in 7-(3-Bromophenyl)-5-(4-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for specific biological interactions.

Properties

Molecular Formula

C17H14BrN5O

Molecular Weight

384.2 g/mol

IUPAC Name

7-(3-bromophenyl)-5-(4-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C17H14BrN5O/c1-24-14-7-5-11(6-8-14)15-10-16(12-3-2-4-13(18)9-12)23-17(19-15)20-21-22-23/h2-10,16H,1H3,(H,19,20,22)

InChI Key

LETVDAWROJXYBG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(N3C(=NN=N3)N2)C4=CC(=CC=C4)Br

Origin of Product

United States

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